2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline
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Overview
Description
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline is a complex organic compound that features a combination of pyridine, oxadiazole, and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 3-methylpyridin-2-yl boronic acid with 5-bromo-1,2,4-oxadiazole in the presence of a palladium catalyst . The resulting intermediate is then reacted with 2-methylaniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines can be achieved using a bench-top continuous flow setup with Raney nickel as a catalyst .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and aniline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline or pyridine derivatives.
Scientific Research Applications
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Shares structural similarities with the presence of pyridine and aniline moieties.
2-[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methylthio]-1H-benzimidazole: Contains a pyridine ring and is used in medicinal chemistry.
Uniqueness
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-6-3-4-8-13(11)18-10-14-19-16(20-21-14)15-12(2)7-5-9-17-15/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDBRZKQGDIVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NOC(=N2)CNC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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